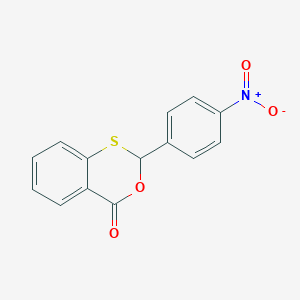

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one” likely contains a benzoxathiin core, which is a type of heterocyclic compound . It also appears to have a nitrophenyl group attached, which is a functional group consisting of a phenyl ring and a nitro group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes, including alkylation and nitration reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by its functional groups. For instance, the presence of a nitro group could impact the compound’s reactivity and interaction with other chemicals .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups and molecular structure. For example, the presence of a nitro group could make the compound susceptible to reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and functional groups. For example, the presence of a nitro group could impact the compound’s solubility and reactivity.Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis

- Field : Physical Chemistry

- Application Summary : The compound “2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one” (NPB) has been studied for its structural, topological, and vibrational properties . This includes analysis of the compound’s FT-IR and Raman spectra .

- Methods : The study combined experimental FTIR and FT-Raman spectra in the solid phase with DFT calculations . Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and HOMO and LUMO calculations were performed using the hybrid B3LYP/6-31G* and B3LYP/6-311++G** methods .

- Results : The study found that the properties of NPB can be justified by the activating and deactivating characteristics of different groups linked to oxaxin rings . The NBO and AIM studies evidenced stability orders and the frontier orbitals analyses revealed that the NPB derivative has good stability and high chemical hardness .

Biological Evaluation

- Field : Medicinal Chemistry

- Application Summary : Certain 3H-quinazolin-4-one Schiff’s bases, including “2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one”, were synthesized and screened for their activities against ulcerative colitis .

- Methods : The compounds were synthesized and their activity against phospholipase A2 and protease enzymes was investigated . Their effect was tested against an acetic acid-induced colitis model in rats .

- Results : Some compounds showed remarkable effect with different potentials against the colitis model . Compound 14 (50mg/kg) was more effective than dexamesathone (0.01mg/kg), producing 79.78% protection of control colitis . The observed results could be partially explained by their anti-inflammatory activities which appear as phospholipase A2 (hGIIA) and/or through protease inhibitor potentials .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)-3,1-benzoxathiin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4S/c16-13-11-3-1-2-4-12(11)20-14(19-13)9-5-7-10(8-6-9)15(17)18/h1-8,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPYSTGKMNQEJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(S2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324562 |

Source

|

| Record name | 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one | |

CAS RN |

55211-73-9 |

Source

|

| Record name | NSC407078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-nitrophenyl)-4H-3,1-benzoxathiin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)

![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)

![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)